molecular formula C7H16Cl2N2 B6225997 6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride CAS No. 112375-13-0

6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride

Cat. No. B6225997
CAS RN: 112375-13-0
M. Wt: 199.12 g/mol
InChI Key: RABHVGWVPINREG-UHFFFAOYSA-N
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Description

6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride, also known as 6-methyl-3,6-diazabicyclo[3.2.1]octane dichloride, is an organic compound commonly used in organic synthesis and pharmaceuticals. It is a chiral, colorless solid that is insoluble in water and has a melting point of 74-76°C. This compound is also known as MDOCH or MDOCHCl.

Mechanism of Action

The mechanism of action of 6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride-diazabicyclo[3.2.1]octane dihydrochloride is not fully understood. However, it is believed to be an electrophilic reagent and is thought to be involved in the formation of carbon-carbon bonds. It is also believed to be involved in the formation of a variety of other organic compounds, such as amines, alcohols, and carboxylic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound-diazabicyclo[3.2.1]octane dihydrochloride are not known. However, it is believed to be non-toxic and non-irritating when used in laboratory experiments.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride-diazabicyclo[3.2.1]octane dihydrochloride in laboratory experiments is that it is a relatively inexpensive reagent that is readily available. It is also easy to use and is stable in air. However, it is important to note that it is not soluble in water, so it must be used in organic solvents. Additionally, it is a relatively strong acid, so it must be handled with caution.

Future Directions

In the future, 6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride-diazabicyclo[3.2.1]octane dihydrochloride could be used in the synthesis of a variety of compounds, such as chiral auxiliaries, heterocyclic compounds, and pharmaceuticals. Additionally, it could be used in the development of new synthetic methods, such as catalytic asymmetric synthesis. It could also be used as a starting material in the synthesis of a variety of organic compounds, such as amines, alcohols, and carboxylic acids. Finally, it could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride-diazabicyclo[3.2.1]octane dihydrochloride is synthesized from the reaction of 2-methyl-3,6-diazabicyclo[3.2.1]octane and hydrochloric acid. The reaction proceeds in the presence of a catalytic amount of sulfuric acid and is typically carried out at temperatures between 30-60°C. The reaction is usually complete within two hours.

Scientific Research Applications

6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride-diazabicyclo[3.2.1]octane dihydrochloride is used in a variety of scientific research applications. It is used as a starting material in the synthesis of a variety of compounds, such as 1,3-diaryl-2-methyl-3,6-diazabicyclo[3.2.1]octanes, which are important intermediates in the synthesis of pharmaceuticals. It is also used in the synthesis of chiral auxiliaries, which are used in asymmetric synthesis. This compound-diazabicyclo[3.2.1]octane dihydrochloride is also used in the synthesis of heterocyclic compounds, such as 1,3-diaryl-2-methyl-3,6-diazabicyclo[3.2.1]octanes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride involves the reaction of 1,5-diaminopentane with 2-methyl-2-butanol to form 6-methyl-3,6-diazabicyclo[3.2.1]octane. This compound is then reacted with hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "1,5-diaminopentane", "2-methyl-2-butanol", "hydrochloric acid" ], "Reaction": [ "Step 1: React 1,5-diaminopentane with 2-methyl-2-butanol in the presence of a catalyst to form 6-methyl-3,6-diazabicyclo[3.2.1]octane.", "Step 2: Dissolve 6-methyl-3,6-diazabicyclo[3.2.1]octane in hydrochloric acid and stir for several hours to form the dihydrochloride salt.", "Step 3: Filter the resulting solid and wash with cold diethyl ether to obtain 6-methyl-3,6-diazabicyclo[3.2.1]octane dihydrochloride as a white crystalline solid." ] }

CAS RN

112375-13-0

Molecular Formula

C7H16Cl2N2

Molecular Weight

199.12 g/mol

IUPAC Name

6-methyl-3,6-diazabicyclo[3.2.1]octane;dihydrochloride

InChI

InChI=1S/C7H14N2.2ClH/c1-9-5-6-2-7(9)4-8-3-6;;/h6-8H,2-5H2,1H3;2*1H

InChI Key

RABHVGWVPINREG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2CC1CNC2.Cl.Cl

Purity

95

Origin of Product

United States

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